6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring, with a fluorine atom attached to the sixth position. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a fluorinated pyridine precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different pharmacological properties.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |
InChI Key |
IQTWXPKTKMGKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)F |
Origin of Product |
United States |
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